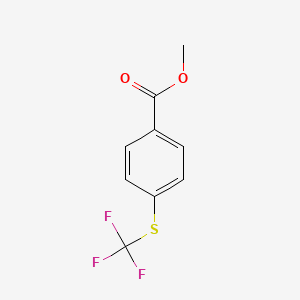

Methyl 4-(trifluoromethylthio)benzoate

説明

“Methyl 4-(trifluoromethylthio)benzoate” is a chemical compound with the molecular formula C9H7F3O2S . It has an average mass of 236.211 Da and a monoisotopic mass of 236.011887 Da .

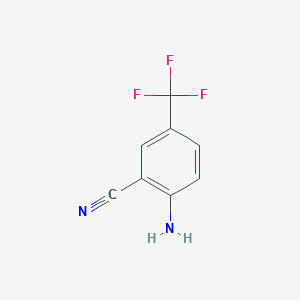

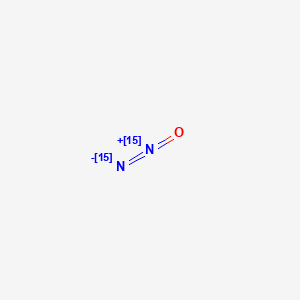

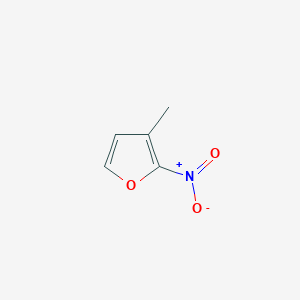

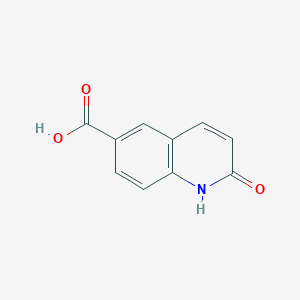

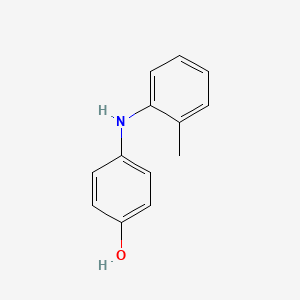

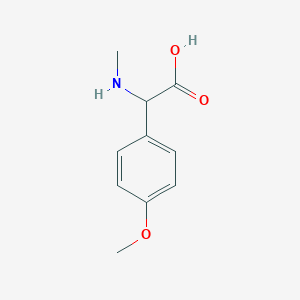

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoate group attached to a trifluoromethylthio group . The exact 3D structure can be viewed using specialized software .

Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a refractive index of n20/D 1.451 (lit.) . Its boiling point is 94-95 °C/21 mmHg (lit.) and its melting point is 13-14 °C (lit.) . The density of this compound is 1.268 g/mL at 25 °C (lit.) .

科学的研究の応用

Antihyperglycemic Agents Synthesis

Research demonstrates the synthesis of compounds exhibiting significant antihyperglycemic effects. Specifically, a study elaborates on the synthesis, structure-activity relationship, and antidiabetic characterization of compounds related to Methyl 4-(trifluoromethylthio)benzoate. These compounds were found to correct hyperglycemia by selectively inhibiting renal tubular glucose reabsorption without affecting intestinal glucose absorption, representing a new class of potent antihyperglycemic agents (Kees et al., 1996).

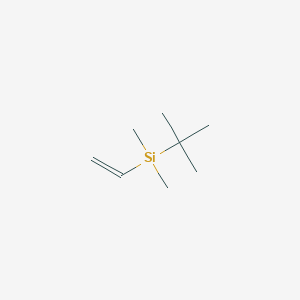

Organometallic Catalysts and Ligands

Another field of application is in the synthesis of organometallic complexes for catalysis. Half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based organosulfur/-selenium ligands have been developed, showing structural and donor site-dependent catalytic oxidation and transfer hydrogenation aspects. These complexes were studied for their catalytic efficiency in oxidation of alcohols and transfer hydrogenation of ketones, highlighting the influence of ligand structure on catalytic performance (Saleem et al., 2013).

Novel Friedel–Crafts Acylation

The compound has also been implicated in novel chemical reactions, such as the Friedel–Crafts acylation of aromatics using Methyl benzoate activated by superacidic trifluoromethanesulfonic acid. This process yields benzophenone derivatives, offering a novel pathway for synthesizing complex organic molecules (Hwang et al., 2000).

Electrochemical Applications

Further research extends into electrochemical applications, where synthesized compounds related to this compound have been used in electropolymerization studies. These investigations aim at understanding the capacitive behavior of novel polymers, potentially paving the way for future supercapacitor and biosensor technologies (Ates et al., 2015).

Safety and Hazards

“Methyl 4-(trifluoromethylthio)benzoate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

特性

IUPAC Name |

methyl 4-(trifluoromethylsulfanyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2S/c1-14-8(13)6-2-4-7(5-3-6)15-9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJOBVILQKWFGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575039 | |

| Record name | Methyl 4-[(trifluoromethyl)sulfanyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88489-60-5 | |

| Record name | Methyl 4-[(trifluoromethyl)sulfanyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

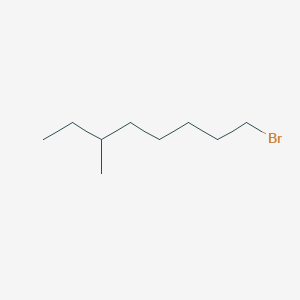

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

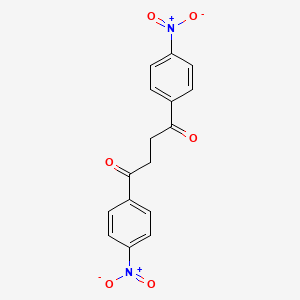

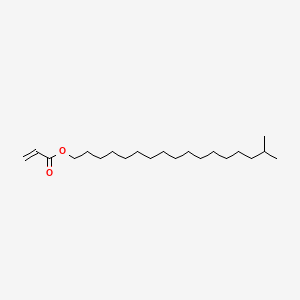

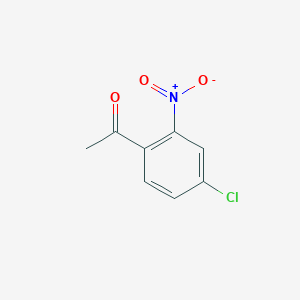

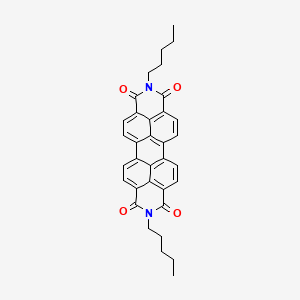

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。